molecular formula C9H10ClN3O2S2 B1683159 Tifenazoxide CAS No. 279215-43-9

Tifenazoxide

Cat. No.: B1683159
CAS No.: 279215-43-9
M. Wt: 291.8 g/mol
InChI Key: KYSFUHHFTIGRJN-UHFFFAOYSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    Tifenazoxide interacts with the SUR1/Kir6.2 KATP channels, which are a type of potassium channel . By opening these channels, this compound hyperpolarizes βTC3 cell membranes and inhibits insulin release from βTC6 cells, isolated rat islets, and human islets .

    Cellular Effects

    This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to limit insulin secretion by reducing the energy supply for the maturation and transportation of insulin vesicles . It also influences cell function by impacting cell signaling pathways and cellular metabolism .

    Molecular Mechanism

    This compound exerts its effects at the molecular level through its interaction with KATP channels . It acts as a KATP channel opener, specifically targeting the SUR1/Kir6.2 subtype found in neurons and β-pancreatic cells . This interaction leads to changes in gene expression and enzyme activation or inhibition .

    Dosage Effects in Animal Models

    In animal models, this compound has been shown to reduce basal hyperglycemia, improve glucose tolerance, and reduce hyperinsulinemia during an oral glucose tolerance test . These effects were observed with a dosage of 1.5 mg/kg administered orally twice daily for 3 weeks in male VDF Zucker rats .

    Metabolic Pathways

    Given its role as a KATP channel opener and its impact on insulin secretion and glucose homeostasis, it is likely that this compound interacts with metabolic pathways related to these processes .

    Subcellular Localization

    Given its interaction with KATP channels, it is likely that this compound is localized to areas of the cell where these channels are present

    Preparation Methods

    • Tifenazoxide can be synthesized using various routes, but specific synthetic methods are not widely documented in the literature.
    • Industrial production methods are proprietary and may not be publicly available.
  • Chemical Reactions Analysis

    • Tifenazoxide undergoes reactions related to its KATP channel-opening activity.
    • Common reactions include interactions with the SUR1/Kir6.2 subunits of KATP channels.
    • Major products formed from these reactions are changes in channel conformation, leading to altered ion flux.
  • Scientific Research Applications

      Diabetes Research:

      Ion Channel Studies:

      Glucose Homeostasis:

  • Comparison with Similar Compounds

    • Tifenazoxide’s uniqueness lies in its selective action on KATP channels.
    • Similar compounds include diazoxide (less selective) and other KATP channel modulators.

    Properties

    IUPAC Name

    6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KYSFUHHFTIGRJN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10ClN3O2S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60870307
    Record name 6-Chloro-3-[(1-methylcyclopropyl)amino]-1lambda~6~-thieno[3,2-e][1,2,4]thiadiazine-1,1(4H)-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60870307
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    291.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    279215-43-9
    Record name Tifenazoxide [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279215439
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name TIFENAZOXIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79681GLMG
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

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    Synthesis routes and methods II

    Procedure details

    A solution of 3,6-dichloro4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (386 mg, 1.5 mmol) in 1-methylcyclopropylamine (1.0 g, 14 mmol) was stirred for 24 h at 85° C. in a sealed flask. The cooled solution was concentrated in vacuo and the residue was stirred with ethyl acetate (1-2 ml) and filtered. The white precipitate was stirred in 4M hydrochloric acid (5 ml) for 2 h and then filtered off and chromatographed on silica gel with ethyl acetate to give 112 mg (26%) of the pure title compound; mp 251-252° C. dec; 1H-NMR (DMSO-d6): δ0.65-0.79 (m, 4H), 1.36 (s, 3H), 7.11 (s, 1H), 7.82 (br s, 1H), 10.78 (br s, 1H); MS: m/e 291/293 (M+); (C9H10N3Cl1O2S2) calc. C, 37.05; H, 3.45; N, 14.40; found C, 36.96; H, 3.53; N, 14.15.
    Quantity
    386 mg
    Type
    reactant
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    1 g
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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